molecular formula C14H11FN4O4 B2815388 N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 899974-61-9

N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No. B2815388
CAS RN: 899974-61-9
M. Wt: 318.264
InChI Key: ARRPGKKNFSTTCF-UHFFFAOYSA-N
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Description

N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide, also known as FNO, is a chemical compound that has been widely used in scientific research for its unique properties. FNO is a fluorescent probe that can be used to study protein-protein interactions, enzyme activity, and cell signaling pathways.

Scientific Research Applications

  • Synthetic Methods in Organic Chemistry : A study by Mamedov et al. (2016) illustrates a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could include compounds like N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide. This method is high-yielding and operationally simple, providing new pathways for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

  • Novel Antibacterial Agents : Research by Yang et al. (2014) developed a cost-effective and environmentally benign route for synthesizing a novel oxazolidinone antibacterial candidate. The methodology involved a reaction that might relate to the synthesis or usage of this compound (Yang et al., 2014).

  • Tumor Research and Imaging : A 2017 study by Meng et al. focused on a near-infrared organic dye used for diagnostic and therapeutic purposes in tumor research. This study's relevance lies in the use of N1-(pyridin-4-ylmethyl)ethane-1,2-diamine (PY) as a component in the synthesis of advanced imaging probes (Meng et al., 2017).

  • Fluorescence-Based Sensing : Research by Pou et al. (1993) involves the development of a fluorophore-nitroxide for detecting oxygen-centered free radicals. This study's relevance lies in the potential utility of this compound in similar fluorescence-based applications (Pou et al., 1993).

  • Phototherapy Applications : The work by Schroeder et al. (2009) involves the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors. This research might be relevant for understanding the biological activity and potential therapeutic applications of similar compounds (Schroeder et al., 2009).

properties

IUPAC Name

N'-(4-fluoro-3-nitrophenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O4/c15-11-2-1-10(7-12(11)19(22)23)18-14(21)13(20)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRPGKKNFSTTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NCC2=CC=NC=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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